

Thermodynamic Properties of Organotin Halides: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *n*-Butyltrichlorotin

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This technical guide provides a comprehensive overview of the thermodynamic properties of organotin halides. Due to the vast and sometimes sparse nature of available data, this document focuses on presenting established values, detailing the experimental methodologies for their determination, and illustrating the key structure-property relationships that govern the thermodynamic behavior of these compounds.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for a selection of organotin halides. It is important to note that a comprehensive public database for all organotin halides is not readily available, and the data presented here has been compiled from various sources. All values are for the substance in its standard state at 298.15 K (25 °C) unless otherwise specified.

Table 1: Enthalpy of Formation (ΔH°_f)

Compound Name	Formula	State	ΔH°_f (kJ/mol)	Citation
Methyltin trichloride	CH_3SnCl_3	Liquid	-	[1][2]
Dimethyltin dichloride	$(\text{CH}_3)_2\text{SnCl}_2$	Liquid	-331.9 ± 7.4	[2]

Note: The enthalpy of formation for liquid methyltin trichloride is not explicitly provided with a numerical value in the search results, though its existence in the NIST database is confirmed. The values for both compounds rely on the enthalpy of formation of tetramethyltin ($\text{Sn}(\text{CH}_3)_4$) [1] [2].

Table 2: Enthalpy of Fusion ($\Delta_{\text{fus}}H$)

Compound Name	Formula	Melting Point (K)	$\Delta_{\text{fus}}H$ (kJ/mol)	Citation
Dibutyltin dichloride	$(\text{C}_4\text{H}_9)_2\text{SnCl}_2$	316	22.75	[3]

At present, a comprehensive and publicly accessible dataset for standard molar entropy (S°), Gibbs free energy of formation (ΔG°_f), and heat capacity (C_p) for a wide range of organotin halides is not available in a consolidated format. Researchers are encouraged to consult specialized thermochemical databases and the primary literature for specific compounds of interest.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of organotin halides relies on precise calorimetric and spectroscopic techniques. Below are detailed methodologies for key experimental procedures.

Solution Calorimetry

Solution calorimetry is a versatile technique for determining the enthalpy of formation of organometallic compounds, including organotin halides, by measuring the heat change upon their dissolution in a suitable solvent.

Principle: The enthalpy of formation of a target compound can be determined by measuring the enthalpy of a reaction in solution where the enthalpies of formation of all other reactants and products are known. A common approach involves reacting the organotin halide with a reagent in a solvent and measuring the heat of reaction (ΔH_{rxn}).

Methodology:

- **Calorimeter Setup:** A high-precision solution calorimeter, often of the isoperibol or adiabatic type, is used. The reaction vessel is submerged in a temperature-controlled water bath.
- **Solvent and Reactant Preparation:** A suitable solvent that allows for complete dissolution and reaction of the organotin halide is chosen. All reactants are carefully purified and weighed.
- **Calibration:** The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical heating.
- **Reaction Measurement:**
 - The organotin halide, often sealed in a fragile ampoule, is placed in the reaction vessel containing the solvent and other reactants.
 - Once thermal equilibrium is established, the ampoule is broken to initiate the reaction.
 - The temperature change of the solvent is meticulously recorded over time until a final, stable temperature is reached.
- **Data Analysis:** The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for heat exchange with the surroundings.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation of the organotin halide is calculated using Hess's law, incorporating the measured enthalpy of reaction and the known standard enthalpies of formation of all other species in the reaction.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived. For organometallic compounds, this technique requires special considerations.

Principle: A known mass of the organotin halide is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature increase is measured.

Methodology:

- **Sample Preparation:** A precise mass of the organotin halide is placed in a crucible inside the bomb. For solid samples, they are often pressed into pellets.
- **Bomb Assembly:** The crucible is placed in the bomb, and a fuse wire is connected to two electrodes, with the wire in contact with the sample. A small, known amount of water is typically added to the bomb to ensure that the combustion products are in their standard states.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to a high pressure (typically around 30 atm).
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
- **Ignition and Measurement:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a maximum temperature is reached and the system begins to cool.
- **Analysis of Products:** After the experiment, the bomb is depressurized, and the contents are analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid from residual nitrogen).
- **Data Analysis and Calculation:**

- The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid).
- Corrections are made for the heat of combustion of the fuse wire and the formation of any side products.
- The enthalpy of combustion at constant volume (ΔU_{comb}) is determined. This is then converted to the enthalpy of combustion at constant pressure (ΔH_{comb}) using the relationship $\Delta H = \Delta U + \Delta(pV)$.
- Finally, the standard enthalpy of formation of the organotin halide is calculated from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , HCl , and SnO_2).

Mössbauer Spectroscopy

Mössbauer spectroscopy, particularly ^{119}Sn Mössbauer spectroscopy, is a powerful technique for probing the local chemical environment of the tin atom. While not a direct method for measuring thermodynamic properties like enthalpy, it provides valuable information about lattice dynamics and intermolecular bonding, which are related to the thermodynamic stability of the solid state.

Principle: The technique is based on the resonant absorption of gamma rays by ^{119}Sn nuclei. The resulting spectrum is sensitive to the electron density at the nucleus (isomer shift) and the electric field gradient (quadrupole splitting), which are influenced by the nature of the chemical bonds and the coordination geometry around the tin atom.

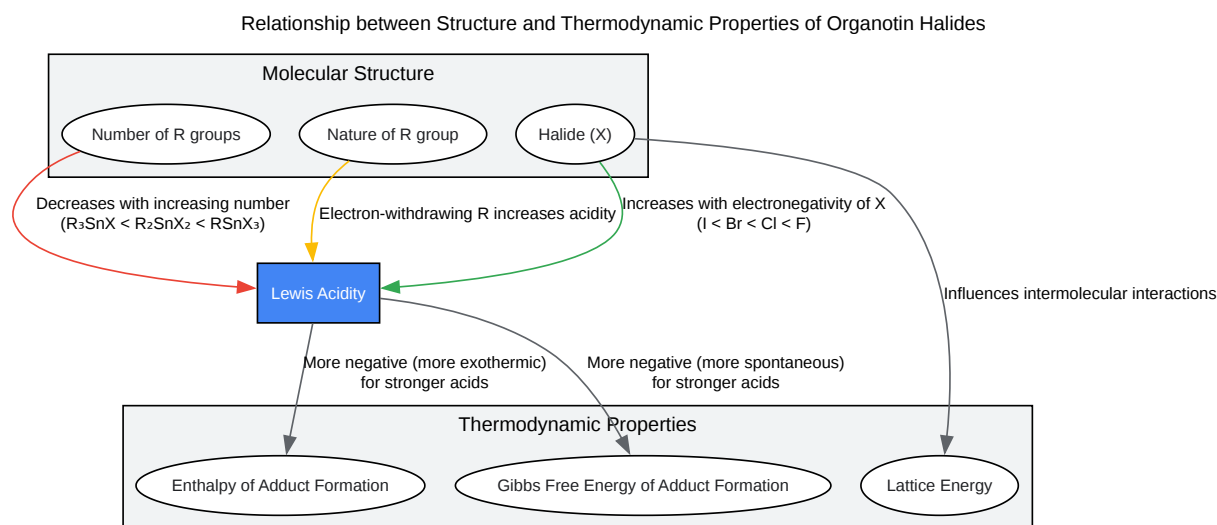
Methodology:

- **Sample Preparation:** A solid sample of the organotin halide is prepared, typically as a powder.
- **Spectrometer Setup:** The sample is placed in a cryostat to allow for measurements at various temperatures, often down to liquid helium temperature. A radioactive source (e.g., $\text{Ba}^{119\text{m}}\text{SnO}_3$) provides the gamma rays.

- **Data Acquisition:** The gamma ray source is moved at varying velocities relative to the absorber (the sample). The intensity of the transmitted gamma rays is measured as a function of the source velocity.
- **Data Analysis:** The temperature dependence of the Mössbauer parameters, particularly the recoil-free fraction, can be used to determine the Debye temperature and other characteristic temperatures of the crystal lattice[4]. These parameters provide insight into the strength of the intermolecular forces within the crystal.

Structure-Property Relationships

The thermodynamic properties of organotin halides are intrinsically linked to their molecular structure. The number and nature of the organic substituents (R) and the type of halide (X) directly influence the Lewis acidity of the tin center, which in turn governs the thermodynamics of their coordination chemistry and intermolecular interactions.



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Caption: Structure-property relationship in organotin halides.

This diagram illustrates that the Lewis acidity of the tin center is a key determinant of the thermodynamic properties of organotin halides. A decrease in the number of electron-donating alkyl or aryl groups and an increase in the electronegativity of the halide lead to a stronger Lewis acid, resulting in more favorable (more negative) enthalpies and Gibbs free energies of adduct formation with Lewis bases.

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